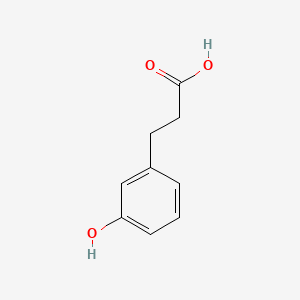

2-氨基-2-(羟甲基)-3-(4-羟苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of 2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been achieved to enhance chemical stability and liposolubility. These synthesis processes involve steps designed to preserve the molecule's bioactive core while improving its physicochemical properties for further applications. The methodologies include reactions under controlled conditions, ensuring high yield and purity of the desired products (Lei Chen et al., 2016).

Molecular Structure Analysis

The molecular structure and stereochemistry of synthesized derivatives have been determined using advanced techniques such as X-ray single crystal diffraction analysis. This analytical approach provides detailed insights into the molecular conformation, bond lengths, angles, and overall geometry, which are crucial for understanding the molecule's chemical behavior and reactivity (Lei Chen et al., 2016).

Chemical Reactions and Properties

2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid and its derivatives participate in a range of chemical reactions, including halolactonization and hydroxylation, to yield various functionalized compounds. These reactions are facilitated by the molecule's active functional groups, allowing for the sequential transformation and synthesis of complex structures with high specificity and efficiency (Shengming Ma et al., 2004).

科学研究应用

化妆品和治疗应用

羟基酸,包括 2-氨基-2-(羟甲基)-3-(4-羟苯基)丙酸,由于其对皮肤有益的作用,被广泛用于化妆品和治疗配方中。这些化合物是旨在改善光老化、痤疮、鱼鳞病、酒渣鼻、色素沉着障碍和银屑病的治疗的组成部分。它们的生物机制虽然部分已知,但表明在皮肤病学应用中具有显着潜力。然而,支撑这些影响的生物机制需要进一步阐明 (Kornhauser, Coelho, & Hearing, 2010)。

动物营养中的生物功效

2-氨基-2-(羟甲基)-3-(4-羟苯基)丙酸的衍生物,例如 2-羟基-4-(甲硫基)丁酸 (HMTBA),与动物营养中的 DL-蛋氨酸相比,表现出不同的生物功效。这些化合物在单胃动物中表现出吸收、代谢和功效的差异,影响饲料消耗和生长速度。证据表明,生长反应的这些差异是由于摄入和代谢的差异,而不是蛋氨酸转化效率低 (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017)。

药物合成应用

源自生物质的乙酰丙酸 (LEV) 已成为药物合成中的关键构建模块,展示了生物质衍生化学品在制药应用中的潜力。LEV 及其衍生物促进了各种药物的合成,为药物开发提供了一种更清洁、更具成本效益的方法。这强调了生物质衍生物在药物化学中的适应性和实用性,突出了 2-氨基-2-(羟甲基)-3-(4-羟苯基)丙酸等化合物在药物合成中的多功能性 (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021)。

光谱和构象研究

自旋标记氨基酸 TOAC,2-氨基-2-(羟甲基)-3-(4-羟苯基)丙酸的类似物,已广泛用于肽的研究。将其纳入肽中允许通过光谱技术分析肽骨架动力学和二级结构。这突出了该化合物在生化研究中的重要性,特别是在理解肽行为和相互作用方面 (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012)。

属性

IUPAC Name |

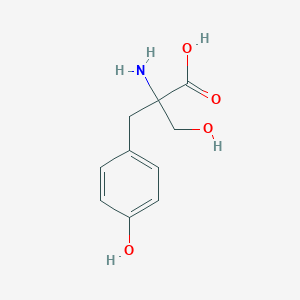

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAABALABGCGPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398918 |

Source

|

| Record name | (+)-alpha-Hydroxymethyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid | |

CAS RN |

134309-86-7 |

Source

|

| Record name | (+)-alpha-Hydroxymethyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。